Quinclorac-dimethylammonium

Description

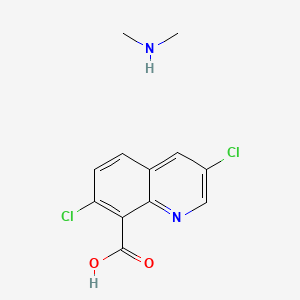

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84087-48-9 |

|---|---|

Molecular Formula |

C12H12Cl2N2O2 |

Molecular Weight |

287.14 g/mol |

IUPAC Name |

3,7-dichloroquinoline-8-carboxylic acid;N-methylmethanamine |

InChI |

InChI=1S/C10H5Cl2NO2.C2H7N/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6;1-3-2/h1-4H,(H,14,15);3H,1-2H3 |

InChI Key |

PJPDUXCVLFAQBM-UHFFFAOYSA-N |

SMILES |

CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |

Canonical SMILES |

CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Elucidation of Quinclorac S Mode of Action and Physiological Responses in Plants

Cellular and Subcellular Mechanisms of Herbicidal Activity

The herbicidal activity of quinclorac (B55369), a synthetic auxin, stems from a complex interplay of cellular and subcellular mechanisms that disrupt normal plant growth and development. scielo.brpesticides-china.com While it is broadly classified as an auxin-mimic herbicide, its precise mode of action involves several interconnected pathways, including the inhibition of cellulose (B213188) biosynthesis, dysregulation of phytohormone signaling, and induction of oxidative stress. scielo.brawsjournal.org The prominence of each mechanism can vary depending on the plant species, leading to differential sensitivity. scielo.br

Investigation of Auxin Mimicry and Phytohormone Regulation

Quinclorac is recognized as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) and disrupting the delicate balance of phytohormone regulation. pesticides-china.comcambridge.orgwho.int This mimicry leads to an overload of the plant's auxin response systems, ultimately causing cell death. nih.gov In sensitive dicotyledonous weeds, quinclorac's auxinic action is a dominant feature of its herbicidal effect. scielo.brawsjournal.org

The molecular basis of this mimicry lies in the interaction with auxin receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of proteins. scielo.brnih.gov When an auxin or an auxin mimic like quinclorac binds to these receptors, it promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. scielo.br The removal of these repressors unleashes auxin response factors (ARFs), which activate the transcription of numerous auxin-responsive genes, leading to uncontrolled and abnormal growth. scielo.br The differential sensitivity of these receptors to various auxinic herbicides across different plant species may explain the selectivity of compounds like quinclorac. scielo.br However, some research has indicated no observable binding of quinclorac to certain auxin receptors, suggesting a more complex interaction or alternative binding sites. nih.gov

Studies on Ethylene (B1197577) and Cyanide Pathway Dysregulation

In many susceptible grass species, a key aspect of quinclorac's mode of action is the stimulation of ethylene biosynthesis. scielo.brawsjournal.orgcambridge.org Quinclorac induces the activity of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a critical enzyme in the ethylene production pathway. awsjournal.orgcambridge.org This leads to an accumulation of ACC, which is then oxidized to ethylene. nih.gov

A significant and toxic consequence of this increased ethylene synthesis is the co-production of cyanide. cambridge.orgsinica.edu.tw The accumulation of cyanide in plant tissues can reach phytotoxic levels, inhibiting crucial metabolic processes. awsjournal.orgsinica.edu.tw For instance, in the susceptible barnyardgrass, quinclorac treatment leads to a significant increase in tissue cyanide concentration, which is believed to be a primary cause of phytotoxicity, characterized by growth inhibition, chlorosis, and necrosis. cambridge.orgsinica.edu.tw This cyanide accumulation can inhibit enzymes in the respiratory chain, such as cytochrome c oxidase, severely affecting energy metabolism. nih.gov

Table 2: Comparative Effects of Quinclorac and 2,4-D on Maize Roots

| Treatment (50µM) | Ethylene Production | Cyanide Production | Cell Death |

|---|---|---|---|

| Quinclorac | Induced, but lower than 2,4-D | Lower than 2,4-D | Significantly enhanced |

| 2,4-D | Higher than quinclorac | Higher than quinclorac | Not significantly enhanced |

This table summarizes findings from a study comparing the effects of quinclorac and another auxin herbicide, 2,4-D, on maize root segments. nih.govuni.lu

Analysis of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A third hypothesis for quinclorac's herbicidal action involves the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. scielo.brawsjournal.org This mechanism appears to be particularly important in certain grass species. scielo.br Studies have shown that quinclorac treatment can lead to a significant increase in the production of superoxide (B77818) anions (O₂⁻) in maize roots, resulting in substantial loss of cell viability. nih.gov

The overproduction of ROS leads to lipid peroxidation, damaging cell membranes and contributing to cell death. nih.govuni.lu Interestingly, in maize roots, quinclorac-induced cell death appears to be more closely linked to ROS generation and lipid peroxidation than to the accumulation of ethylene and cyanide. nih.govuni.lu This suggests that in some species, the oxidative stress pathway may be the primary driver of quinclorac's phytotoxicity. nih.gov

Integrative Theories and Multifactorial Approaches to Quinclorac Action

For example, in sensitive dicotyledonous plants, the auxinic effects, including the subsequent production of ethylene and abscisic acid, are likely the predominant cause of herbicidal injury. scielo.brcambridge.org In contrast, for susceptible grasses, the phytotoxicity may be driven more by the inhibition of cell wall synthesis, the accumulation of cyanide resulting from induced ethylene production, or the overproduction of ROS. scielo.br This multifactorial nature of quinclorac's action highlights the complexity of its interaction with plant systems.

Environmental Fate and Transport Dynamics of Quinclorac Dimethylammonium

Degradation and Persistence in Environmental Compartments

The persistence of quinclorac-dimethylammonium in the environment is influenced by several degradation processes, including hydrolysis, photolysis, and microbial action. These processes vary in effectiveness depending on the environmental compartment (soil, water) and specific conditions.

Hydrolytic Stability Research

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Laboratory studies have consistently shown that quinclorac (B55369) is stable to hydrolysis across a range of environmentally relevant pH levels (pH 5, 7, and 9). organolawn.comepa.govepa.gov One study confirmed its stability over a 30-day period at 25°C. fao.org

However, research under forced conditions indicates that pH can influence its degradation rate. In one study, alkaline conditions accelerated breakdown, reducing the half-life to 13.73 days, and even further to 5.95 days in a stronger alkaline solution. ekb.egresearchgate.net Conversely, acidic conditions in the same study appeared to increase stability, extending the half-life to 72.96 days. ekb.egresearchgate.net Despite these findings under forced degradation, under typical environmental conditions, hydrolysis is not considered a significant pathway for quinclorac dissipation. epa.govepa.gov

Table 1: Hydrolytic Half-Life of Quinclorac under Different pH Conditions

| Condition | Half-Life (Days) | Source(s) |

|---|---|---|

| pH 5, 7, 9 (Sterile) | Stable | organolawn.comepa.gov |

| Acidic (Forced) | 72.96 | ekb.egresearchgate.net |

| Alkaline (Forced) | 13.73 | ekb.egresearchgate.net |

| Strong Alkaline (Forced) | 5.95 | ekb.egresearchgate.net |

Photolytic Dissipation in Aqueous and Soil Environments

Photolysis, or degradation by sunlight, plays a variable role in the breakdown of quinclorac. In sterile aqueous solutions, quinclorac is stable to photolysis. organolawn.comepa.govepa.gov However, its behavior changes dramatically in the presence of natural, non-sterile water. Studies conducted in rice paddy water, natural river water, and solutions containing activated sludge show rapid photolytic degradation, with reported half-lives ranging from 5 to 15.7 days. nih.govechemi.comorganolawn.comepa.gov This suggests that indirect photolysis, facilitated by other substances in the water, is a significant degradation pathway in aquatic environments.

On soil surfaces, photolytic degradation is much slower. Reported half-lives for soil photolysis range from 122 to 162 days, indicating that it is a relatively minor route for dissipation in terrestrial environments. nih.govorganolawn.comfao.org The degradation products resulting from photolysis can be attributed to processes such as decarboxylation, dechlorination, and hydroxylation. ekb.egresearchgate.net

Table 2: Photolytic Half-Life of Quinclorac

| Environment | Half-Life (Days) | Source(s) |

|---|---|---|

| Sterile Water | Stable | organolawn.comepa.govepa.gov |

| Non-Sterile Water | 5 - 15.7 | nih.govechemi.comorganolawn.com |

| Soil Surface | 122 - 162 | nih.govorganolawn.comfao.org |

| Clay-Loam Soil | 124 | ekb.egresearchgate.net |

Biodegradation Resistance and Microbial Involvement in Transformation

Quinclorac is generally considered to be highly persistent in soil, showing strong resistance to microbial degradation under both aerobic and anaerobic conditions. nih.govechemi.com Laboratory studies on aerobic soil metabolism report very slow degradation, with half-lives often exceeding a year. organolawn.comepa.gov Specific studies have calculated half-lives of 168 days in clay soil and 391 days in loamy sand. organolawn.comfao.org In a study of five different tropical soils, the half-life ranged from 57.7 to 266.5 days. tandfonline.com

Some of the key degradation products identified from microbial action include 2-hydroxyquinclorac, quinclorac methyl ester, and 3-chloro-8-quinoline carboxylic acid. fao.orgplos.org

Table 3: Microorganisms Capable of Degrading Quinclorac

| Microorganism | Source(s) |

|---|---|

| Stenotrophomonas maltophilia | scientific.net |

| Mycobacterium sp. strain F4 | plos.org |

| Burkholderia cepacia | plos.orgplos.org |

| Bordetella sp. | plos.org |

| Cellulosimicrobium cellulans | asm.org |

| Streptomyces sp. | nih.gov |

| Bacillus megaterium | plos.org |

| Alcaligenes sp. | asm.org |

| Pantoea sp. | asm.org |

| Arthrobacter sp. | asm.org |

Mobility and Distribution in Soil-Water Systems

The movement and distribution of this compound in the environment are primarily governed by its interaction with soil particles and its behavior in water.

Soil Adsorption-Desorption Characteristics and Leaching Potential

Quinclorac exhibits low adsorption to soil particles, which results in high mobility. organolawn.comepa.gov Studies report low soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, typically between 13 and 54, which confirms a low binding tendency and a high potential for movement within the soil profile. organolawn.comhawaii.gov Adsorption tends to increase in soils with higher organic matter and clay content. organolawn.combioone.org

Due to its high mobility, quinclorac has a significant potential to leach through the soil and contaminate groundwater. organolawn.comepa.gov This is supported by field studies where quinclorac residues have been detected at soil depths of 42 to 48 inches and in monitoring studies that found the compound in well water. nih.govechemi.com Soil pH can also affect its mobility, with greater movement observed at a higher pH (6.7) compared to a lower pH (5.7). cambridge.orgresearchgate.net While laboratory data point towards high persistence and mobility, some field dissipation studies have paradoxically shown rapid dissipation with limited movement, a discrepancy that highlights the complexity of its real-world environmental fate. epa.gov

Table 4: Soil Adsorption and Mobility of Quinclorac

| Parameter | Value | Implication | Source(s) |

|---|---|---|---|

| Koc | 13 - 54 mL/g | Low binding, high mobility | organolawn.comhawaii.gov |

| Kd | <1 | Leaching is probable | echemi.com |

| Mobility | Moderate to Very High | Potential for groundwater contamination | nih.govorganolawn.comepa.gov |

Dissipation and Transport in Surface Water Bodies

In aquatic systems, the dissipation of quinclorac is highly dependent on the conditions. In a simulated aerobic aquatic environment like a rice field, quinclorac degraded with a half-life of 4.7 months. fao.org Conversely, under anaerobic aquatic conditions, it is very stable, with estimated half-lives exceeding 1,250 days. organolawn.com

However, in open water bodies exposed to sunlight, such as experimental rice fields, rapid dissipation has been observed, with half-lives as short as 0.8 to 2 days. echemi.com This rapid loss is consistent with the fast indirect photolysis that occurs in non-sterile water. nih.govechemi.comorganolawn.com The primary metabolite found in one aquatic system study was 3-chloro-8-quinoline carboxylic acid. fao.org Given its high mobility in soil, surface runoff is a potential transport pathway for quinclorac to enter surface water bodies. epa.gov

Assessment of Groundwater Contamination Potential

Quinclorac and its dimethylammonium salt are recognized for their potential to contaminate groundwater. burlington.nj.us This is attributed to their persistence and mobility in certain soil types. burlington.nj.usamazonaws.com The use of this compound in areas with permeable soils and shallow water tables increases the risk of groundwater contamination. burlington.nj.us

Laboratory studies have indicated that quinclorac is mobile in soil and degrades slowly, with a half-life that can exceed one year under certain conditions. burlington.nj.usepa.gov These characteristics, including a water solubility greater than 30 ppm and a soil half-life of more than 2 to 3 weeks, are similar to other chemicals that have been detected in groundwater. epa.gov The primary degradate of quinclorac, 3-chloro-8-quinolinecarboxylic acid, is also very mobile in soil. epa.gov

The potential for leaching is a significant factor in groundwater contamination. A sorption coefficient (Kd) of less than 1 suggests that leaching is a likely route of dissipation for quinclorac in the soil environment. echemi.com Field studies have detected quinclorac residues at depths of up to 48 inches in various soil types. echemi.com Furthermore, soil column leaching experiments have demonstrated rapid leaching of quinclorac in certain soils, with 84% to 97% of the applied amount leaching in a brown Skiff loam and a dark brown Lethridge loam. echemi.com Intermediate leaching (69-76%) was observed in a black Lacombe sandy loam. echemi.com

The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's potential to move towards groundwater, rates quinclorac as having a high leachability potential. herts.ac.uk This further underscores the concern for groundwater contamination.

However, there is a noted disparity between laboratory and field observations. While lab studies indicate high persistence and mobility, some field studies have shown that quinclorac dissipates more rapidly with less mobility than expected. epa.gov This discrepancy may be due to factors not fully replicated in laboratory settings, such as plant uptake and microbial degradation under specific field conditions. epa.gov Despite this, the inherent properties of quinclorac and its detection in monitoring studies warrant a high level of concern for its potential to contaminate groundwater resources. burlington.nj.us

Environmental Monitoring and Spatiotemporal Residue Profiling

Environmental monitoring studies have been crucial in understanding the real-world distribution and persistence of quinclorac, the active acid form of this compound. These studies often analyze various environmental compartments, including soil, water, and sediment, to determine the presence and concentration of quinclorac residues over time and space.

In the state of Santa Catarina, Brazil, a major irrigated rice-growing region, monitoring studies conducted in 1998/1999 and 1999/2000 identified quinclorac as the most frequently detected agrochemical residue. ebi.ac.uknih.gov It was found in five of the seven hydrographic basins studied, highlighting its widespread presence in the aquatic environments of the region. ebi.ac.uknih.gov

Field studies in China provided insights into the dissipation of quinclorac in rice paddy environments. In experimental fields in Tianjin and Jilin Provinces, quinclorac showed rapid dissipation from water, with half-lives of 0.8 and 2 days, respectively. echemi.com The half-life in rice leaves was less than one day, while the sediment half-life was 6 days. echemi.com

The United States Geological Survey (USGS) has also detected quinclorac in its National Water Quality Assessment (NAWQA) program. Monitoring data from the NAWQA database showed the presence of quinclorac in 31 wells in Arkansas and 2 surface water samples in Colorado.

Field dissipation studies in the United States have yielded variable results regarding quinclorac's persistence. While some studies report rapid dissipation, others indicate that quinclorac can be persistent in certain soil types, with half-lives (DT50s) of 6 months or more and the time for 90% dissipation (DT90s) exceeding a year. Residues have been detected at depths of up to 75 cm under turf and 120 cm in bare ground plots.

The development of analytical methods, such as gas chromatography, has been essential for the detection and quantification of quinclorac residues in environmental samples, including drinking water. epa.gov These methods are vital for regulatory monitoring and for assessing the extent of environmental contamination.

The following interactive table summarizes findings from various environmental monitoring and field studies on quinclorac.

Interactive Data Table: Environmental Residue Findings for Quinclorac

| Location/Study Type | Environmental Matrix | Key Findings | Reference |

| Santa Catarina, Brazil | Surface Water (Hydrographic Basins) | Most frequently detected agrochemical in 5 of 7 basins. | ebi.ac.uk, nih.gov |

| Tianjin & Jilin, China | Rice Paddy (Water) | Rapid dissipation with half-lives of 0.8 and 2 days. | echemi.com |

| Tianjin & Jilin, China | Rice Paddy (Sediment) | Sediment half-life of 6 days. | echemi.com |

| Arkansas, USA | Groundwater (Wells) | Detected in 31 wells. | |

| Colorado, USA | Surface Water | Detected in 2 surface water samples. | |

| USA (General Field Dissipation) | Soil (Turf) | Residues detected down to 75 cm. | |

| USA (General Field Dissipation) | Soil (Bare Ground) | Residues detected down to 120 cm. |

Spatiotemporal residue profiling reveals that the persistence and mobility of quinclorac are highly dependent on local environmental conditions, including soil type, pH, organic matter content, and climate. echemi.com While some environments facilitate rapid degradation and dissipation, others promote its persistence and leaching, leading to long-term residue presence and potential for groundwater contamination. burlington.nj.usamazonaws.com

Ecological Impact Assessments and Remediation Research

Effects on Non-Target Aquatic Organisms: Sensitivity and Response

The presence of quinclorac (B55369) in aquatic environments can lead to toxic effects on organisms not targeted by the herbicide. echemi.com Studies have shown that quinclorac can induce oxidative stress in fish by generating free radicals and altering their antioxidant defense systems. echemi.comnih.gov

For instance, in a study involving the fish species Cyprinus carpio, exposure to a commercial formulation of quinclorac led to increased levels of thiobarbituric acid-reactive substances (TBARS) in the liver and gills, indicating lipid peroxidation. echemi.comnih.gov The same study also observed a decrease in superoxide (B77818) dismutase (SOD) activity in the liver and glutathione (B108866) S-transferase (GST) activity in the liver and brain. echemi.comnih.gov

Another study on silver catfish fingerlings determined the 96-hour lethal concentration (LC50) for quinclorac to be 395 mg/L. echemi.com This research also found that quinclorac increased acetylcholinesterase (AChE) activity in the brain while inhibiting it in muscle tissue, demonstrating its neurotoxic potential in fish. echemi.comnih.gov The U.S. Environmental Protection Agency (EPA) establishes Aquatic Life Benchmarks, which are estimates of concentrations below which pesticides are not expected to pose a risk to aquatic life, based on the most sensitive toxicity endpoint for a given taxon. epa.gov

Table 1: Effects of Quinclorac on Non-Target Aquatic Organisms

| Organism | Exposure Concentration | Observed Effects |

| Cyprinus carpio | 1 mg/L | Increased TBARS in liver and gills; decreased SOD activity in liver; decreased GST activity in liver and brain. echemi.comnih.gov |

| Silver Catfish | 395 mg/L (LC50) | Increased AChE activity in the brain; inhibition of AChE activity in muscle tissue. echemi.com |

Residual Phytotoxicity to Subsequent Cropping Systems

The persistence of quinclorac in soil can lead to residual phytotoxicity, harming sensitive crops planted in rotation. researchgate.netnih.gov This carryover effect is a significant concern in agriculture, particularly in regions with rice-tobacco or other sensitive crop rotations. nih.govresearchgate.net

Factors influencing the persistence and phytotoxicity of quinclorac residues include soil type, organic matter content, pH, and climatic conditions like drought. saskwheat.cacanolacouncil.orgalbertacanola.com Low organic matter and dry conditions can exacerbate carryover issues. saskwheat.cacanolacouncil.org For example, on soils with low organic matter, it is recommended that sensitive crops like flax and lentils not be planted for up to two years after a quinclorac application. saskwheat.ca

Sensitive crops include those from the Solanaceae (e.g., tobacco, tomatoes, potatoes, peppers), Umbelliferae (e.g., carrots, celery), and Chenopodiaceae (e.g., spinach, beets) families. nih.gov Injury symptoms in susceptible broadleaf plants include leaf cupping, interveinal chlorosis (yellowing), and puckered leaf margins. saskpulse.com The use of quinclorac in rice fields has been shown to cause abnormal growth and yield reduction in subsequent tobacco and tomato crops due to the uptake of soil residues. researchgate.netnih.govresearchgate.net

Table 2: Crops Sensitive to Quinclorac Residues

| Plant Family | Example Crops |

| Solanaceae | Tobacco, Tomato, Potato, Pepper researchgate.netnih.gov |

| Umbelliferae | Carrot, Celery nih.gov |

| Chenopodiaceae | Spinach, Beet nih.gov |

| Other | Flax, Lentils saskwheat.ca |

Bioremediation and Chemical Remediation Strategies for Environmental Residues

Given the challenges posed by quinclorac residues, research has focused on developing effective remediation strategies. These approaches aim to degrade or remove the herbicide from contaminated soil and water. nyxxb.cn

Microbial Degradation Approaches

Bioremediation using microorganisms is considered an environmentally friendly method for mitigating quinclorac contamination. researchgate.net Several bacterial strains have been identified with the ability to degrade quinclorac. These microbes offer a promising solution for breaking down the herbicide into less harmful substances. nyxxb.cnnih.gov

Researchers have isolated various bacteria from contaminated soils that demonstrate quinclorac-degrading capabilities. researchgate.net For example, a strain of Klebsiella variicola (J5) isolated from the rhizosphere of rice-tobacco rotation fields showed a degradation efficiency of 23.7%. researchgate.net Pot experiments confirmed that this isolate could reverse the detrimental effects of quinclorac on the leaf area, leaf number, and height of tobacco plants. researchgate.net

Other identified degrading bacteria include Stenotrophomonas maltophilia, which degraded 33.5% of quinclorac in a liquid medium over 21 days, and Cellulosimicrobium cellulans strain D, which was also found to effectively degrade the herbicide. nih.gov An endophytic bacterium, Bacillus megaterium (Q3), isolated from tobacco roots, was able to degrade 93% of an initial 20 mg/L quinclorac concentration within seven days under optimal conditions. ebi.ac.uk

Table 3: Quinclorac-Degrading Microbial Strains

| Microbial Strain | Degradation Efficiency | Source |

| Klebsiella variicola J5 | 23.7% | Rhizosphere of rice-tobacco rotation fields researchgate.net |

| Stenotrophomonas maltophilia J03 | 33.5% over 21 days | Not specified nih.gov |

| Cellulosimicrobium cellulans D | Effective degradation | Paddy soil nih.gov |

| Bacillus megaterium Q3 | 93% of 20 mg/L in 7 days | Endophyte from tobacco root ebi.ac.uk |

| Arthrobacter sp. MC-10 | >90% degradation | Not specified ebi.ac.uk |

Adsorption and Advanced Oxidation Technologies

In addition to bioremediation, chemical remediation techniques involving adsorption and advanced oxidation processes (AOPs) are being explored. nyxxb.cn Adsorption methods utilize materials that can bind quinclorac, removing it from soil or water. Organoclays, for instance, have shown potential for adsorbing organic pollutants. researchgate.net

Advanced oxidation processes employ highly reactive radicals to break down persistent organic pollutants like quinclorac. One study investigated the use of nanoscale zero-valent iron (nZVI) supported on attapulgite (B1143926) (ATP) to activate peroxymonosulfate (B1194676) (PMS). This system generated reactive free radicals that achieved a 97.36% removal efficiency of quinclorac within one hour. rsc.org Another AOP involves the use of nano-Fe1−xS embedded in biochar, which has been shown to simultaneously oxidize quinclorac and reduce Cr(VI). acs.org

Antidote Remediation Studies

Antidote remediation, also known as the use of safeners, involves applying compounds that can protect crops from herbicide injury. nyxxb.cnineosopen.org While much of the research in this area has focused on other herbicide groups like sulfonylureas, the concept holds potential for mitigating quinclorac phytotoxicity. ineosopen.org For example, screening of antidotic agents has been conducted to alleviate the deformities in tobacco caused by quinclorac residues from rice fields. nyxxb.cn The application of external substances like calcium has also been studied for its effects on the physiological characteristics of flue-cured tobacco under quinclorac stress. nyxxb.cn

Herbicide Resistance Evolution and Management in Weed Populations

Mechanisms of Quinclorac (B55369) Resistance in Weeds

Resistance to quinclorac in weeds is primarily attributed to non-target-site resistance (NTSR) mechanisms, although target-site resistance (TSR) has been investigated. gcmonline.comawsjournal.org NTSR involves physiological processes that prevent the herbicide from reaching its target site in a toxic form or concentration, such as enhanced metabolism or altered translocation. awsjournal.orgresearchgate.net TSR, in contrast, involves a modification of the herbicide's target protein, rendering it insensitive to the herbicide. awsjournal.org

The precise target site for quinclorac in grasses has been difficult to identify, complicating the search for target-site mutations. gcmonline.com While quinclorac is known to be recognized by the TIR1/AFB family of auxin receptors in a manner similar to other synthetic auxins, definitive evidence of resistance-conferring mutations in these receptors in grass weeds is lacking. scielo.brnii.ac.jp

Several studies have concluded that target-site mutations are not the primary cause of resistance in the weed populations examined. ucdavis.eduuwa.edu.au For example, investigations into resistant Echinochloa phyllopogon suggested that TSR was unlikely, as the lack of prior use of other auxin-type herbicides for grass control would not have selected for a resistant target site. ucdavis.edu To date, no specific target-site mutations conferring quinclorac resistance have been identified in any grass species. cambridge.org In some cases where resistance could not be explained by differences in herbicide uptake, translocation, or metabolism, an altered target site was suggested as a possibility, but this remains largely unconfirmed. iastate.edu

Non-target-site resistance is the most widely documented and understood mechanism for quinclorac resistance in weeds. gcmonline.com These mechanisms are often polygenic, involving multiple genes and metabolic pathways that collectively reduce the herbicide's efficacy. gcmonline.commdpi.com

The enhanced ability of a weed to metabolize quinclorac into non-toxic compounds is a key NTSR mechanism. This detoxification process often involves several major enzyme families.

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for detoxifying a wide range of xenobiotics, including herbicides. researchgate.netcambridge.org Research on smooth crabgrass (Digitaria ischaemum) showed that pretreating resistant plants with malathion (B1675926), a known P450 inhibitor, increased the internal concentration of quinclorac and restored susceptibility. cambridge.org This strongly indicates that P450-mediated metabolism is a component of resistance. cambridge.org Similarly, malathion was able to reverse quinclorac resistance in Echinochloa phyllopogon. ucdavis.edu Specific P450 genes, CYP81A12 and CYP81A21, have been directly associated with quinclorac resistance in E. phyllopogon. nii.ac.jp

Glutathione (B108866) S-Transferases (GSTs): GSTs contribute to detoxification by conjugating glutathione to the herbicide molecule. researchgate.net Studies have identified elevated GST activity in quinclorac-resistant populations of smooth crabgrass when compared to susceptible populations, suggesting a role for this enzyme family in the resistance mechanism. cambridge.org

UDP-Glycosyltransferases (UGTs): Transcriptome analysis of a multiple-herbicide-resistant population of Echinochloa colona revealed that detoxification-related genes, especially from the UGT family, were induced upon quinclorac treatment. nih.govmdpi.com The proposed mechanism involves these enzymes using UDP-glucose to modify and detoxify the quinclorac molecule. nih.govmdpi.com

It is important to note that enhanced metabolism is not a universal mechanism. Some studies on resistant Echinochloa species found no significant difference in metabolism rates compared to susceptible biotypes, and in one case, metabolism was even lower in the resistant plants. uwa.edu.aunih.gov

Table 1: Research Findings on Enhanced Metabolism in Quinclorac-Resistant Weeds

| Weed Species | Enzyme Family Implicated | Key Finding | Reference |

|---|---|---|---|

| Digitaria ischaemum (Smooth Crabgrass) | Cytochrome P450s | Resistance was reversed by the P450 inhibitor malathion, indicating P450-mediated metabolism. | cambridge.org |

| Digitaria ischaemum (Smooth Crabgrass) | Glutathione S-Transferases (GSTs) | Resistant populations exhibited elevated GST activity compared to susceptible ones. | cambridge.org |

| Echinochloa phyllopogon | Cytochrome P450s | Resistance correlated with the upregulation of CYP81A12 and CYP81A21 genes. | nii.ac.jp |

| Echinochloa colona | UDP-Glycosyltransferases (UGTs) | Induction of UGT family genes was observed in resistant plants following quinclorac treatment. | nih.govmdpi.com |

| Echinochloa crus-galli | Metabolism (General) | No significant difference in metabolism was found between resistant and susceptible plants. | uwa.edu.au |

The role of altered herbicide movement (translocation) in quinclorac resistance is less clear, with conflicting results across different studies. In principle, reduced translocation to the target tissues could confer resistance. researchgate.net

Several investigations have found no significant differences in the uptake or translocation of quinclorac between resistant and susceptible biotypes, suggesting this is not a primary mechanism of resistance in those populations. ucdavis.eduuwa.edu.au However, a study on Echinochloa crus-galli biotypes reported differential translocation. cambridge.org In these plants, more of the absorbed quinclorac remained in the treated leaf of the susceptible biotype, whereas the resistant biotype translocated more herbicide to other parts of the plant and exuded more from its roots. cambridge.org The authors noted it was unclear if this was a direct cause of resistance or a secondary effect. cambridge.org Conversely, research on Echinochloa crus-pavonis found that resistant plants exhibited higher translocation of quinclorac, which was attributed to a lower rate of metabolism, leaving more of the parent herbicide mobile within the plant. nih.gov Further research has pointed to the potential involvement of ABCB transporter proteins in altering quinclorac transport at a cellular level. mdpi.com

Advances in molecular biology have begun to uncover the specific genes and genetic changes responsible for quinclorac resistance.

The genetic basis often involves the upregulation of detoxification genes. As previously mentioned, specific cytochrome P450 genes (CYP81A12, CYP81A21) and families of genes like UGTs have been identified as key players in metabolic resistance. nii.ac.jpnih.gov

A critical area of genetic adaptation relates to the plant's response to cyanide, a toxic byproduct of quinclorac-induced ethylene (B1197577) synthesis. nih.govresearchgate.net

β-cyanoalanine synthase (β-CAS) Gene: This gene codes for the primary enzyme that detoxifies cyanide. scielo.brnih.gov Studies have found that resistant biotypes of Echinochloa crus-galli and Echinochloa oryzoides possess mutations in their EcCAS gene. nih.govawsjournal.org These mutations, which result in amino acid substitutions (e.g., Met-295-Lys), are believed to enhance the activity of the β-CAS enzyme, allowing the plant to more effectively neutralize cyanide. nih.govawsjournal.org Higher expression of the β-CAS gene has also been observed in resistant plants. nii.ac.jpnih.gov

Ethylene Pathway Genes: The genetic regulation of the ethylene biosynthesis pathway is also altered in resistant weeds. Genes coding for key enzymes like ACC synthase (ACS) and ACC oxidase (ACO) are significantly less induced by quinclorac in resistant plants compared to susceptible ones. nih.govawsjournal.org This points to a modification in the auxin signal transduction pathway that precedes ethylene production. nih.gov

In some instances, resistance appears to be under simple genetic control. For example, resistance in one studied line of E. crus-pavonis was likely controlled by a single major gene. nih.gov

Characterization of Non-Target-Site Resistance Mechanisms

Enhanced Herbicide Metabolism Studies

Research on Resistance Management Strategies and Integrated Weed Management

Key research findings and strategic components of IWM for managing quinclorac resistance include:

Diversification of Herbicidal Control: A primary strategy is the rotation and combination of herbicides with different modes of action (MOA). croplife.org.aumsstate.edu Over-reliance on a single MOA, like the synthetic auxins (WSSA/HRAC Group 4) to which quinclorac belongs, exerts high selection pressure, accelerating resistance. montana.eduiastate.edu Research has identified several alternative herbicides effective against quinclorac-resistant (QR) barnyardgrass (Echinochloa crus-galli). For instance, studies in Arkansas demonstrated that all tested QR barnyardgrass populations were controlled by more than 90% with various pre-emergence (PRE) and delayed pre-emergence (DPRE) treatments. researchgate.net Post-emergence applications of ACCase inhibitors and ALS inhibitors also proved effective. researchgate.net Similarly, research in Thailand found that the ACCase inhibitor profoxydim and the PSII inhibitor propanil (B472794) provided effective control of QR barnyardgrass populations. scielo.brawsjournal.org However, the same study also identified a barnyardgrass population with multiple resistance to both quinclorac and the ALS-inhibiting herbicide bispyribac, highlighting the complexity and challenge of managing resistance. awsjournal.orgweedscience.org

Cultural and Mechanical Practices: Non-chemical control tactics are fundamental to a robust IWM program. epa.gov These practices aim to create conditions that favor the crop over the weeds. illinois.edu

Crop Rotation: Rotating crops allows for the use of different herbicide groups and disrupts the life cycle of weeds adapted to a specific crop. wur.nlmontana.edu Integrating a perennial crop, for example, can significantly reduce the weed seedbank over time. wur.nl

Competitive Crops: Using competitive crop varieties and optimizing planting density can enhance the crop's ability to suppress weeds. epa.govfrontiersin.org

Sanitation: Preventing the spread of resistant weed seeds by cleaning harvesting and tillage equipment when moving between fields is a crucial preventative measure. montana.eduepa.gov

Monitoring and Early Intervention: Regular field scouting is essential to detect resistant weed patches early. montana.eduepa.gov Indicators include the failure to control a specific weed species that is normally susceptible or a spreading patch of a single, uncontrolled weed species. epa.gov If resistance is suspected, it is critical to prevent the surviving weeds from producing seeds, using alternative herbicides or mechanical removal. epa.gov

The integration of these diverse strategies reduces the selection pressure for herbicide resistance and enhances the long-term sustainability of weed management systems. bayer.comcroplife.org.au

Data Tables

Table 1: Research Findings on Alternative Herbicides for Control of Quinclorac-Resistant Barnyardgrass (Echinochloa crus-galli)

| Herbicide | Herbicide Group (WSSA/HRAC) | Efficacy/Research Finding | Study Location | Citation |

| Cyhalofop | 1 / A (ACCase inhibitor) | >93% control with early post-emergence application followed by a preflood application. | Arkansas, USA | researchgate.net |

| Fenoxaprop | 1 / A (ACCase inhibitor) | >93% control with early post-emergence application followed by a preflood application. | Arkansas, USA | researchgate.net |

| Imazethapyr | 2 / B (ALS inhibitor) | 100% season-long control in Clearfield® (imidazolinone-resistant) rice. | Arkansas, USA | researchgate.net |

| Bispyribac | 2 / B (ALS inhibitor) | >88% season-long control. However, a separate study identified a population with multiple resistance to quinclorac and bispyribac. | Arkansas, USA & Thailand | researchgate.netawsjournal.org |

| Profoxydim | 1 / A (ACCase inhibitor) | Provided effective control of quinclorac-resistant populations, with up to 85% shoot biomass reduction. | Thailand | scielo.brawsjournal.org |

| Propanil | 5 / C1 (PSII inhibitor) | Provided effective control of quinclorac-resistant populations, with up to 68% shoot biomass reduction. | Thailand | scielo.brawsjournal.org |

| Pendimethalin | 3 / K1 (Microtubule inhibitor) | Controlled propanil-resistant barnyardgrass early in the season but did not provide season-long control. | Arkansas, USA | researchgate.net |

Table 2: Core Components of Integrated Weed Management (IWM) for Mitigating Quinclorac Resistance

| IWM Component | Principle | Example Practices | Citations |

| Chemical Diversity | Avoid repeated use of the same herbicide mode of action (MOA) to reduce selection pressure. | Rotate quinclorac (Group 4) with herbicides from different MOA groups (e.g., Group 1, 2, or 5). Use tank-mixtures of effective herbicides with different MOAs. | croplife.org.aumsstate.edumontana.edu |

| Cultural Control | Create an environment that favors crop growth and suppresses weed establishment and proliferation. | Rotate crops (e.g., rice with soybeans), use certified weed-free seed, increase crop seeding rates, adjust planting dates, and plant competitive cultivars. | illinois.eduwur.nlepa.govfrontiersin.org |

| Mechanical Control | Physically remove or destroy weeds to reduce the current population and prevent seed production. | Strategic tillage, inter-row cultivation, and hand-weeding of escaped patches. | growiwm.orgepa.govmdpi.com |

| Prevention & Sanitation | Limit the introduction and spread of resistant weed seeds. | Clean tillage and harvesting equipment between fields. Manage weeds along field borders. | montana.eduepa.gov |

| Monitoring | Enable early detection of and rapid response to potential resistance issues. | Scout fields before and after herbicide application to identify weed escapes. Keep detailed records of weed populations and herbicide use. | montana.eduepa.gov |

Advanced Analytical Methodologies for Quinclorac Dimethylammonium and Metabolite Analysis

Chromatographic Techniques for Trace Residue Determination

Chromatographic methods are fundamental in the analysis of quinclorac (B55369) residues, providing the high resolution and sensitivity needed for complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) are routinely employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the determination of quinclorac residues in various environmental samples, particularly soil. Several methods have been developed that utilize HPLC with UV detection or involve column-switching techniques for enhanced cleanup and specificity. epa.govepa.govasianpubs.org

For instance, a method for analyzing soil samples involves extraction with sodium hydroxide, partitioning with methylene (B1212753) chloride, and final determination by HPLC with column switching. epa.gov Another approach for soil analysis uses a simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with an LC-UV detector. asianpubs.org This method demonstrated recoveries ranging from 66.6% to 106.4% in different soil types, with a limit of detection (LOD) of 0.05 mg kg⁻¹. asianpubs.org In some cases, derivatization of the analyte to its methyl ester is performed prior to chromatographic analysis to improve separation and detection. epa.gov

Below is a table summarizing typical HPLC parameters used for quinclorac analysis.

| Parameter | Specification | Source(s) |

| Column | CNW C18 (250 × 4.6 mm i.d., 5 µm particle size) | asianpubs.org |

| Mobile Phase | Water (containing 0.2% acetic acid)/methanol (45/55, v/v) | asianpubs.org |

| Flow Rate | 0.8 mL/min | asianpubs.org |

| Detection | UV at 240 nm | asianpubs.org |

| Injection Volume | 20 µL | asianpubs.org |

| Column Temperature | 30 ºC | asianpubs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the analysis of quinclorac and its metabolites due to its superior sensitivity and selectivity. nih.gov This technique has been applied to a wide range of matrices, including plant commodities, soil, rice, and livestock products. epa.govechemi.comnih.govresearchgate.net

Official methods, such as BASF Method D9708/02 for quinclorac and D9806/02 for its methyl ester metabolite, are available for tolerance enforcement in plant commodities, both with a validated limit of quantitation (LOQ) of 0.05 ppm. nih.govechemi.com For soil analysis, LC-MS/MS methods can achieve an even lower LOQ of 0.01 ppm. epa.gov

In food analysis, a method combining a modified QuEChERS extraction with LC-MS/MS detection has been successfully used for determining quinclorac in rice. researchgate.net This approach yielded an LOQ of 0.01 mg/kg, with recoveries between 88% and 106%. researchgate.net A more rigorous version of the method, incorporating an additional cleanup step, allows for quantification in baby food rice down to 0.001 mg/kg. researchgate.net For livestock products, an LC-MS/MS method has been developed involving extraction with an acetone (B3395972) and hydrochloric acid mixture, followed by liquid-liquid partitioning. nih.gov This method achieved an LOQ of 0.01 mg/kg with average recoveries between 85.6% and 93.5%. nih.gov

The table below summarizes various LC-MS/MS methodologies for quinclorac analysis.

| Matrix | Extraction/Cleanup Method | Instrument/Column | LOQ | Key Findings | Source(s) |

| Plant Commodities | BASF Method D9708/02 | LC-MS/MS | 0.05 ppm | Monitors two ion transitions for tolerance enforcement. | nih.govechemi.com |

| Soil | 0.1 N NaOH extraction, partitioned with methylene chloride/ethyl acetate (B1210297) | LC-MS/MS | 0.01 ppm (10 ppb) | Determines quinclorac and its 2-OH metabolite. | epa.gov |

| Livestock Products | Acetone/hydrochloric acid extraction, purified with ethyl acetate under basic/acidic conditions | LC-MS/MS | 0.01 mg/kg | Average recoveries of 85.6-93.5% with RSDs of 1.7-6.8%. | nih.gov |

| Rice | QuEChERS | API 3200 LC-MS/MS, Gemini C18 column | 0.01 mg/kg | Recoveries of 88-106%. MRM transition for quantification: 242/161. | researchgate.net |

| Baby Food Rice | QuEChERS with DFG S19 cleanup | API 3200 LC-MS/MS | 0.001 mg/kg | Recoveries of 83-92%. Necessary for lower detection limits. | researchgate.net |

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) in Environmental Matrices

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) represents a further advancement in chromatographic analysis, offering faster analysis times and improved resolution. In the context of quinclorac analysis, UPLC-MS/MS has been employed as a robust reference method to validate the accuracy of newly developed immunoassays for environmental samples. nih.govresearchgate.net

In a study developing immunoassays for quinclorac, a UPLC-MS/MS system (4500 Orbitrap) was used to confirm the results obtained from ELISA and TRFIA tests on samples of river water, paddy water, paddy soil, and brown rice. researchgate.net The strong correlation (R² > 0.98) between the immunoassay results and the UPLC-MS/MS data validated the accuracy and reliability of the immunochemical methods for monitoring quinclorac residues in these environmental matrices. nih.govresearchgate.net

Immunochemical Detection Assays

Immunochemical assays offer a rapid, high-throughput, and cost-effective alternative to chromatographic methods for screening large numbers of samples. These assays are based on the specific binding reaction between an antibody and the target analyte (antigen).

Development and Application of Enzyme-Linked Immunosorbent Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully developed for the rapid and sensitive detection of quinclorac in environmental samples. nih.govresearchgate.net This competitive immunoassay is based on a monoclonal antibody specific to quinclorac. The assay demonstrated good sensitivity and specificity, making it suitable for monitoring quinclorac residues in river water, paddy water, soil, and brown rice. researchgate.net

The developed ELISA showed a half-maximal inhibition concentration (IC₅₀) of 0.169 mg/L and a linear working range (IC₂₀–IC₈₀) of 0.020–1.389 mg/L. nih.govmdpi.com When tested on fortified samples, the assay yielded average recoveries ranging from 77.3% to 106.1%, with relative standard deviations (RSDs) between 1.7% and 12.5%. researchgate.net The cross-reactivity with quinclorac analogs was found to be less than 2%, indicating high specificity. mdpi.com

Time-Resolved Fluoroimmunoassay (TRFIA) Methodologies for Environmental Monitoring

To further enhance detection sensitivity, a Time-Resolved Fluoroimmunoassay (TRFIA) was developed in parallel with the ELISA. nih.govresearchgate.net TRFIA utilizes lanthanide chelates (e.g., Europium, Eu³⁺) as fluorescent labels. mdpi.com This technique offers significant advantages, including a large Stokes' shift and a long fluorescence lifetime, which allows for the temporal resolution of the specific signal from short-lived background fluorescence, thereby reducing interference and improving sensitivity. mdpi.com

The TRFIA for quinclorac demonstrated superior performance compared to the ELISA. mdpi.com It had an IC₅₀ of 0.087 mg/L and a broader linear range of 0.004–1.861 mg/L. nih.govmdpi.com The limit of detection was improved approximately five-fold, and the IC₅₀ was about two-fold lower than that of the ELISA. nih.gov Like the ELISA, the TRFIA showed excellent recoveries and a strong correlation with the UPLC-MS/MS reference method, confirming its suitability for the sensitive and reliable monitoring of quinclorac in the environment. researchgate.net

The following table provides a comparison of the developed immunoassay methods.

| Parameter | ELISA | TRFIA | Source(s) |

| IC₅₀ | 0.169 mg/L | 0.087 mg/L | nih.govresearchgate.netmdpi.comnih.gov |

| Linear Range (IC₂₀–IC₈₀) | 0.020–1.389 mg/L | 0.004–1.861 mg/L | nih.govresearchgate.netmdpi.comnih.gov |

| Limit of Detection (LOD) | ~5-fold higher than TRFIA | ~5-fold lower than ELISA | mdpi.comnih.gov |

| Cross-Reactivity (analogs) | < 2% | < 2% | mdpi.com |

| Average Recoveries | 77.3–106.1% | 77.3–106.1% | researchgate.net |

| Correlation with UPLC-MS/MS (R²) | > 0.98 | > 0.98 | nih.govresearchgate.net |

Validation and Comparative Analysis of Analytical Methods

The reliability and suitability of analytical methods for detecting Quinclorac-dimethylammonium and its metabolites are established through rigorous validation processes and comparative studies. These evaluations ensure that methods meet the necessary standards for sensitivity, accuracy, and precision across various environmental and agricultural matrices.

Several analytical techniques have been validated for the quantification of quinclorac and its metabolites. Gas chromatography with an electron capture detector (GC/ECD) has been established as an adequate method for enforcing tolerances on plant and livestock commodities, with a validated Limit of Quantitation (LOQ) of 0.05 ppm for all matrices. nih.govechemi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and validated technique. For plant commodities, LC-MS/MS methods, such as BASF Method D9708/02 for quinclorac and BASF Method D9806/02 for its methyl ester metabolite, have a validated LOQ of 0.05 ppm. nih.govechemi.comregulations.gov Another LC-MS/MS method for quinclorac demonstrated an LOQ of 0.05 ppm and a limit of detection (LOD) of 0.01 ppm. regulations.gov For analysis in livestock products, a validated LC-MS/MS method shows an LOQ of 0.01 mg/kg, with average recoveries ranging from 85.6% to 93.5% and repeatability precision from 1.7% to 6.8%. researchgate.net In soil matrices, an LC-MS/MS method was validated with an LOQ of 10 ppb (0.01 ppm). epa.govepa.gov

A method combining QuEChERS extraction with LC-MS/MS for analysis in paddy water, soil, and rice plants reported an LOQ range of 0.0125-0.05 mg/kg. nyxxb.cn This method demonstrated excellent recovery rates, with averages between 85% and 112%, and relative standard deviations (RSD) from 1.1% to 9.3%. nyxxb.cn The high sensitivity of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for the direct analysis of drinking water, achieving an LOD as low as 2.5 ng/L for quinclorac. lcms.cz

Comparative studies have been conducted to evaluate different analytical approaches. A notable study compared two immunoassay techniques, an enzyme-linked immunosorbent assay (ELISA) and a time-resolved fluoroimmunoassay (TRFIA), against the benchmark UPLC-MS/MS method for detecting quinclorac in samples like river water, paddy water, soil, and brown rice. nih.gov The results indicated a strong correlation between both immunoassays and the UPLC-MS/MS method, with a correlation coefficient (R²) greater than 0.98. nih.gov This confirms the reliability of ELISA and TRFIA for screening purposes. nih.gov While chromatographic methods are highly sensitive and accurate, immunoassays offer advantages in terms of speed and lower operational costs. nih.gov

The validation data highlights the performance characteristics of each method. The TRFIA method showed a lower limit of detection (LOD) at 0.004 mg/L compared to the ELISA method's LOD of 0.020 mg/L. nih.gov The recovery rates for both immunoassays were within acceptable ranges, with ELISA showing recoveries of 77.7–101.4% and TRFIA showing 77.3–106.1%. nih.gov

Table 1: Validation Parameters for Various Quinclorac Analytical Methods

| Analytical Method | Matrix | LOQ | LOD | Average Recovery (%) | RSD (%) | Citation |

| GC/ECD | Plant & Livestock Commodities | 0.05 ppm | - | - | - | nih.govechemi.com |

| LC-MS/MS | Plant Commodities | 0.05 ppm | - | - | - | nih.govechemi.comregulations.gov |

| LC-MS/MS | General | 0.05 ppm | 0.01 ppm | - | - | regulations.gov |

| LC-MS/MS | Livestock Products | 0.01 mg/kg | - | 85.6 - 93.5 | 1.7 - 6.8 | researchgate.net |

| LC-MS/MS | Soil | 10 ppb | - | 85.3 - 95.3 | - | epa.gov |

| QuEChERS-LC-MS/MS | Paddy Water, Soil, Rice Plants | 0.0125-0.05 mg/kg | - | 85 - 112 | 1.1 - 9.3 | nyxxb.cn |

| UPLC-MS/MS | Drinking Water | - | 2.5 ng/L | 107 - 117 | < 5 | lcms.cz |

| ELISA | Water, Soil, Brown Rice | 0.020 mg/L (linear range) | 0.020 mg/L | 77.7 - 101.4 | 1.7 - 11.5 | nih.gov |

| TRFIA | Water, Soil, Brown Rice | 0.004 mg/L (linear range) | 0.004 mg/L | 77.3 - 106.1 | 1.8 - 12.5 | nih.gov |

Future Directions and Emerging Research Frontiers for Quinclorac Dimethylammonium

Omics Technologies (Genomics, Proteomics, Metabolomics) in Herbicide-Plant Interactions

The advent of high-throughput "omics" technologies has revolutionized the study of plant and weed biology, offering unprecedented insights into the molecular intricacies of herbicide-plant interactions. bioone.orgdntb.gov.ua These tools are pivotal in dissecting the mechanisms of action and, more critically, the evolution of resistance to herbicides such as quinclorac (B55369).

Genomics and Transcriptomics: These fields are instrumental in identifying the genetic basis of quinclorac resistance. By comparing the genomes and transcriptomes (the full range of messenger RNA molecules) of resistant and susceptible weed biotypes, researchers can pinpoint specific genes and genetic pathways involved in resistance. dntb.gov.ua For instance, studies on quinclorac-resistant barnyardgrass (Echinochloa crus-galli) have focused on identifying genes responsible for non-target-site resistance (NTSR), which often involves enhanced herbicide metabolism. mdpi.comscielo.br Future genomic research will likely involve whole-genome sequencing of multiple resistant weed populations to create comprehensive maps of resistance-conferring mutations and regulatory elements. Transcriptomic analyses (e.g., RNA-seq) can reveal which genes are over- or under-expressed upon quinclorac exposure, providing clues about detoxification pathways, such as those involving cytochrome P450 monooxygenases or glutathione (B108866) S-transferases (GSTs). dntb.gov.uamdpi.com

Proteomics: Proteomics, the large-scale study of proteins, complements genomic data by providing a direct look at the functional molecules executing cellular processes. In the context of quinclorac, proteomic analysis of resistant weeds can identify up-regulated proteins involved in herbicide detoxification or alterations in the target proteins. mdpi.comfrontiersin.org A comparative proteomic study on quinclorac-resistant and susceptible E. crus-galli revealed that resistant plants under quinclorac stress showed increased expression of proteins related to photosynthesis and decreased expression of proteins linked to abscisic acid biosynthesis, suggesting a complex adaptive response. mdpi.com Future proteomic studies could employ advanced techniques like quantitative proteomics to precisely measure changes in protein abundance, helping to identify key enzymatic players in quinclorac metabolism and their potential as biomarkers for early resistance detection.

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within an organism and can reveal the ultimate biochemical outcome of herbicide action. bioone.orgfrontiersin.org When a plant is treated with quinclorac, its metabolic profile changes. By tracking these changes, scientists can understand the herbicide's precise mode of action and how resistant plants circumvent it. For example, metabolomic studies can identify the specific breakdown products of quinclorac in a resistant plant, confirming the metabolic pathways responsible for detoxification. Integrating metabolomics with transcriptomics and proteomics can provide a holistic, multi-layered view of the resistance mechanism, from the gene to the final metabolic output. frontiersin.org

Table 1: Application of Omics Technologies in Quinclorac Research

| Omics Technology | Primary Focus | Key Research Questions for Quinclorac-dimethylammonium | Potential Outcomes |

|---|---|---|---|

| Genomics | DNA, Genes, Genetic Variation | - Which genes or mutations confer resistance?

| - Identification of resistance markers for early detection.

|

| Proteomics | Proteins, Expression Levels, Post-translational Modifications | - Which proteins (e.g., enzymes) are responsible for metabolizing quinclorac?

| - Elucidation of specific detoxification pathways. mdpi.com |

| Metabolomics | Metabolites, Metabolic Pathways | - What are the metabolic byproducts of quinclorac detoxification?

| - Confirmation of metabolic resistance mechanisms. bioone.org |

Predictive Modeling for Environmental Behavior and Resistance Evolution

Predictive modeling is an increasingly vital tool in modern agriculture for forecasting complex phenomena, including how herbicides behave in the environment and how weed populations evolve resistance.

Modeling Environmental Behavior: The environmental fate of this compound—its persistence, mobility, and potential for leaching—is a key factor in its long-term sustainability. Predictive models, such as PRZM (Pesticide Root Zone Model), are used to simulate the movement and degradation of pesticides in soil and water under various environmental conditions. dfo-mpo.gc.ca Future research will focus on refining these models by incorporating more detailed data on the physicochemical properties of this compound and its interactions with different soil types, climates, and cropping systems. By integrating data from laboratory and field studies, these models can predict potential environmental exposure levels, helping to establish more precise guidelines for use that minimize off-target impacts.

Modeling Resistance Evolution: The evolution of herbicide resistance is a complex interplay of genetics, weed biology, and agronomic practices. bioone.org Mathematical models are being developed to simulate and predict the rate at which quinclorac resistance is likely to appear and spread. bioone.orgucdavis.edu These models can incorporate variables such as:

The initial frequency of resistance alleles in a weed population.

The selection pressure exerted by repeated herbicide use. scielo.br

The fitness cost, if any, associated with resistance in the absence of the herbicide.

Gene flow between different weed populations.

By running simulations under different management scenarios (e.g., herbicide rotation, tank mixes, use of non-chemical control methods), researchers can identify strategies that are most effective at delaying the evolution of resistance. For example, a model was developed to understand the simultaneous evolution of resistance to different herbicides in barnyardgrass in rice fields. bioone.org Such models provide a powerful framework for designing proactive, long-term integrated weed management (IWM) programs. pomais.combioone.org

Development of Sustainable Application Technologies and Formulations

Nanosuspensions: One of the most promising areas is the development of nanosuspensions (NS). Quinclorac has low water solubility, which can limit its uptake by waxy-leaved weeds like barnyardgrass. nih.gov Researchers have successfully prepared quinclorac nanosuspensions where the herbicide particles are milled to a nanoscale. nih.govresearchgate.net These tiny particles create a more stable suspension and dramatically increase the surface area for contact with the leaf. Studies have shown that quinclorac NS formulations significantly enhance deposition on and uptake by barnyardgrass compared to traditional formulations. nih.govresearchgate.net This improved delivery allows for comparable or even enhanced herbicidal activity at a significantly reduced application rate. nih.gov

Table 2: Enhanced Efficacy of Quinclorac Nanosuspension (NS) vs. Traditional Formulations

| Parameter | Fold Increase with Nanosuspension (NS) | Reference |

|---|---|---|

| Deposition Concentration on Barnyardgrass | 3.84 - 4.47 times greater | nih.govresearchgate.net |

| Uptake Concentration by Barnyardgrass | 2.11 - 2.58 times greater | nih.govresearchgate.net |

Controlled-Release Formulations: Another emerging technology is the development of controlled- or sustained-release systems. These formulations are designed to release the active ingredient slowly over time, maintaining an effective concentration in the target zone while minimizing losses due to degradation or runoff. researchgate.net Researchers have explored using novel carrier materials, such as cationic covalent organic frameworks (COFs), to load and control the release of quinclorac. researchgate.net These "smart" delivery systems could potentially be designed to release the herbicide in response to specific environmental triggers, such as changes in soil pH or the presence of enzymes secreted by weeds, further improving application precision and sustainability. researchgate.net

Interdisciplinary Approaches to Address Complex Agro-Environmental Challenges

The challenges associated with herbicide use—resistance, environmental impact, and food security—are multifaceted and cannot be solved by a single discipline. newprairiepress.org The future of sustainable weed management with this compound hinges on robust interdisciplinary approaches that integrate knowledge from diverse fields.

This involves collaboration between:

Molecular Biologists and Geneticists to unravel resistance mechanisms using omics tools. dntb.gov.ua

Agronomists and Weed Scientists to design and implement effective IWM strategies in the field, testing different herbicide rotations and cultural practices. researchgate.net

Chemists and Material Scientists to develop the next generation of sustainable herbicide formulations. nih.govresearchgate.net

Environmental Scientists and Toxicologists to model and monitor the environmental fate of the herbicide and its formulations. dfo-mpo.gc.ca

Data Scientists and Modelers to integrate data from all these fields into predictive models that can guide decision-making at the farm and policy levels. bioone.orgresearchgate.net

By fostering collaboration, the scientific community can develop holistic solutions. newprairiepress.org For example, data from genomic studies on resistance can inform the parameters of resistance evolution models. The outputs of these models can, in turn, guide agronomists in recommending specific IWM practices. Meanwhile, chemists can design new formulations that are not only more effective but also have a more favorable environmental profile, as verified by environmental scientists. This integrated, systems-level approach is essential for addressing the complex agro-environmental challenges of the 21st century and ensuring the continued viability of important tools like this compound. newprairiepress.org

Q & A

Basic Research Questions

Q. How to confirm the identity and purity of Quinclorac-dimethylammonium in synthesized samples?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy to verify structural integrity by comparing peaks to reference data (e.g., ¹H/¹³C NMR shifts for 3,7-dichloroquinoline-8-carboxylate and dimethylamine) .

- HPLC-MS to assess purity, ensuring no residual reactants or byproducts. Set thresholds for acceptable purity (e.g., ≥98% by area normalization) .

- Elemental analysis to confirm stoichiometric ratios of C, H, N, and Cl .

Q. What are the optimal conditions for synthesizing this compound to ensure high yield and purity?

- Methodological Answer :

- Reaction Parameters : Conduct acid-base neutralization between 3,7-dichloroquinoline-8-carboxylic acid and dimethylamine in a polar aprotic solvent (e.g., acetonitrile) at 50–60°C .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor pH to prevent decomposition of the dimethylammonium salt .

- Yield Optimization : Use Design of Experiments (DoE) to test variables like molar ratios, temperature, and solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported herbicidal efficacy data for this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Variable Testing : Design experiments isolating factors like soil pH, organic matter content, and moisture. For example, efficacy declines in alkaline soils (pH >8) due to reduced solubility .

- Statistical Analysis : Apply multivariate regression to identify dominant variables. Publish raw datasets (e.g., EC₅₀ values across conditions) in supplementary materials for reproducibility .

- Cross-Study Comparison : Replicate prior studies using standardized protocols (e.g., OECD Guideline 208 for terrestrial plant toxicity) to reconcile discrepancies .

Q. What experimental design considerations are critical for studying this compound’s environmental degradation pathways?

- Methodological Answer :

- Degradation Studies : Use isotope-labeled compounds (e.g., ¹⁴C-labeled Quinclorac) to track mineralization and metabolite formation in soil/water systems .

- Analytical Workflow : Combine LC-QTOF-MS for non-targeted metabolite identification and quantum mechanical calculations to predict degradation intermediates .

- Field Validation : Compare lab-scale results with field data, adjusting for variables like microbial diversity and temperature fluctuations .

Q. How to address discrepancies in phytotoxicity mechanisms reported across plant species?

- Methodological Answer :

- Mechanistic Profiling : Use transcriptomics to compare gene expression in resistant vs. susceptible species (e.g., auxin-signaling disruption in broadleaf plants) .

- Enzyme Assays : Measure ACCase inhibition in grasses versus ALS enzyme activity in dicots to clarify target-site specificity .

- Data Transparency : Share dose-response curves and negative controls to distinguish primary toxicity from secondary stress responses .

Data Reporting & Reproducibility

Q. What criteria should guide the selection of analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Matrix-Specific Validation : For soil samples, use pressurized liquid extraction (PLE) with LC-MS/MS, achieving LOQs ≤0.01 mg/kg. For water, employ solid-phase extraction (SPE) with UV detection .

- Cross-Lab Validation : Participate in interlaboratory studies to verify method robustness. Report recovery rates (85–115%) and matrix effects (±15%) in supplementary data .

Q. How to design a study evaluating synergistic interactions between this compound and adjuvants?

- Methodological Answer :

- Synergy Metrics : Calculate the Colby Index or use isobolographic analysis to quantify interactions. For example, adjuvant X may reduce application rates by 30% while maintaining efficacy .

- Experimental Replication : Include triplicate treatments with controls (e.g., adjuvant-only and herbicide-only) to isolate synergistic effects .

Ethical & Methodological Compliance

Q. What steps ensure compliance with ethical guidelines when publishing this compound toxicity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.